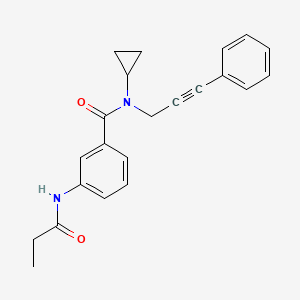![molecular formula C21H22FN3O2 B5904592 N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPB is a selective antagonist of the cannabinoid receptor type 1 (CB1), which plays a crucial role in the endocannabinoid system.
Mecanismo De Acción
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide acts as a competitive antagonist of CB1 receptors, which are primarily found in the central nervous system. CB1 receptors play a crucial role in the regulation of several physiological processes, including pain, appetite, and mood. N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide binds to CB1 receptors and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, which leads to a decrease in CB1 receptor activity.
Biochemical and Physiological Effects
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease food intake and body weight in rats, indicating its potential as an anti-obesity agent. N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has also been shown to reduce inflammation and pain in several animal models, suggesting its potential as an analgesic and anti-inflammatory agent. Additionally, N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has been shown to have potential therapeutic effects in the treatment of addiction and substance abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for CB1 receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has been shown to be stable and soluble in water, which makes it easy to administer in animal studies. However, one of the limitations of N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide is its relatively short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for the study of N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide. One potential area of research is the development of N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide analogs with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for CB1 receptors. Additionally, N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide could be used in combination with other drugs to investigate potential synergistic effects in the treatment of various diseases. Finally, N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide could be used to investigate the role of CB1 receptors in the development of various diseases, such as obesity, addiction, and neurodegenerative disorders.
Conclusion
In conclusion, N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide is a valuable tool for studying the endocannabinoid system and has several potential applications in scientific research. Its high selectivity for CB1 receptors and stable solubility in water make it a valuable tool for investigating the role of CB1 receptors in various physiological processes. While N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has several advantages and limitations, its potential for future research is promising.
Métodos De Síntesis
The synthesis of N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 4-fluorophenylhydrazine with 4-chlorobutanoyl chloride in the presence of triethylamine to yield 4-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with methylamine and sodium cyanoborohydride to yield N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide.
Aplicaciones Científicas De Investigación
N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective CB1 receptor antagonist, which makes it a valuable tool for studying the endocannabinoid system. N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide has been used in several studies to investigate the role of CB1 receptors in various physiological processes, including pain, inflammation, appetite, and addiction.
Propiedades
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-25(20(26)8-5-13-27-19-6-3-2-4-7-19)15-17-14-23-24-21(17)16-9-11-18(22)12-10-16/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADETYBROVZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)


![3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B5904605.png)
![1-[(3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5904620.png)